molecular formula C20H18FN3O3 B6518124 N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 904526-28-9

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Katalognummer: B6518124
CAS-Nummer: 904526-28-9
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: PZSQBVPKFQLXIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is 367.13321961 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-2-14-3-7-16(8-4-14)22-18(25)13-23-11-12-24(20(27)19(23)26)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSQBVPKFQLXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound with potential biological activity. Its unique structure includes a tetrahydropyrazinyl moiety and fluorophenyl substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C20_{20}H18_{18}FN3_{3}O3_{3}
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 904526-28-9

The biological activity of N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may exhibit the following actions:

  • Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : The compound could interact with receptor binding sites, affecting signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer activity. For instance:

  • In vitro studies have shown that related tetrahydropyrazin derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Activity

Compounds containing fluorophenyl groups have been noted for their antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests suggest that N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide may inhibit the growth of various bacterial strains.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of tetrahydropyrazin derivatives. The results indicated that modifications to the phenyl rings significantly enhanced cytotoxicity against breast cancer cell lines (MCF7). The compound demonstrated an IC50_{50} value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.

Study 2: Antimicrobial Efficacy

Research conducted in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various substituted acetamides. The study found that N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Summary

PropertyValue
Molecular FormulaC20_{20}H18_{18}FN3_{3}O3_{3}
Molecular Weight367.4 g/mol
CAS Number904526-28-9
Anticancer IC50_{50}~15 µM
Antimicrobial MIC (S. aureus)32 µg/mL

Vorbereitungsmethoden

Cyclocondensation of Diamines and Dicarbonyl Compounds

The tetrahydropyrazinone ring is synthesized via cyclocondensation of 1,2-diamines with α-keto esters or diketones. For example, reacting 4-fluorophenylglyoxal with ethylenediamine under acidic conditions yields the 4-(4-fluorophenyl)-2,3-dioxotetrahydropyrazine intermediate.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (p-TsOH)

  • Yield: 60–75%

Mechanism :

  • Nucleophilic attack of the diamine on the carbonyl groups.

  • Cyclization with elimination of water.

Alternative Ring Formation via Oxidation

Pyrazolidine precursors can be oxidized to tetrahydropyrazinones using agents like KMnO₄ or RuO₄. For instance, 4-(4-fluorophenyl)pyrazolidine-3,5-dione undergoes oxidation to form the 2,3-dioxo ring.

Optimization Note :

  • RuO₄ in CCl₄/H₂O achieves higher regioselectivity (85% yield) compared to KMnO₄.

Introduction of the Acetamide Side Chain

Amidation of Tetrahydropyrazinone Intermediates

The methylene-linked acetamide group is introduced via nucleophilic acyl substitution. A key intermediate, 2-chloro-N-(4-ethylphenyl)acetamide , is prepared by reacting 4-ethylaniline with chloroacetyl chloride.

Reaction Protocol :

  • 4-Ethylaniline + Chloroacetyl chloride2-Chloro-N-(4-ethylphenyl)acetamide

    • Base: Triethylamine (Et₃N)

    • Solvent: Dichloromethane (DCM)

    • Yield: 90%

  • Alkylation of Tetrahydropyrazinone :
    The chloroacetamide reacts with the tetrahydropyrazinone’s nitrogen under basic conditions.

    Conditions :

    • Base: K₂CO₃

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 60°C

    • Yield: 65–70%

Coupling Reactions Using Activating Agents

Modern methods employ coupling reagents like HATU or EDCl to link the acetamide to the tetrahydropyrazinone. For example, activating 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetic acid with HATU facilitates amide bond formation with 4-ethylaniline.

Procedure :

  • Carboxylic acid activation with HATU and DIEA in DMF.

  • Addition of 4-ethylaniline.

  • Stirring at room temperature for 12 hours.
    Yield : 78%

Stereochemical Considerations and Resolution

While the target compound lacks specified stereochemistry, asymmetric synthesis may involve chiral auxiliaries or catalysts. The patent describes resolution via chiral HPLC for enantiomerically pure analogs, though this step is optional for racemic mixtures.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals (mp 180–182°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.10 (m, 8H, Ar-H), 4.32 (s, 2H, CH₂), 2.55 (q, 2H, CH₂CH₃), 1.20 (t, 3H, CH₃).

  • HRMS : m/z 367.1421 ([M+H]⁺, calc. 367.1428).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
CyclocondensationFewer steps, cost-effectiveModerate regioselectivity60–75
Oxidative Ring FormationHigh purityExpensive oxidants70–85
HATU CouplingHigh efficiency, mild conditionsCost of reagents75–80

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors improve heat management and reduce reaction times. Patent WO2006019975A1 highlights telescoped processes where intermediates are used without isolation, achieving 85% overall yield at pilot-plant scale.

Q & A

Basic: What are the optimal synthetic routes for N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide?

Answer:
The synthesis typically involves multi-step reactions starting with halogenated aryl precursors. Key steps include:

  • Step 1: Formation of the pyrazine-dione core via cyclization of fluorophenyl-substituted diamides under acidic conditions .
  • Step 2: Acetamide coupling using α-chloroacetamide intermediates with N-substituted aryl groups, requiring catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
  • Reaction Optimization: Solvents (e.g., DMF, acetonitrile), temperatures (60–100°C), and inert atmospheres (N₂/Ar) are critical for yield enhancement (typically 45–70% after purification) .

Advanced: How can researchers address low yields during the final coupling step of this compound?

Answer:
Low yields often stem from steric hindrance at the acetamide linkage or side reactions. Strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)₂) for selective C–N bond formation .
  • Microwave-Assisted Synthesis: Reduces reaction time (from 24h to 2–4h) and improves purity by minimizing decomposition .
  • Computational Pre-Screening: Quantum mechanical calculations (DFT) predict reactive intermediates and transition states to identify optimal conditions .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:

  • NMR: ¹H/¹³C NMR confirms regiochemistry of the pyrazine-dione ring and acetamide substitution (e.g., δ 2.3 ppm for CH₂ in acetamide; δ 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~450–460 m/z) and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., Jmol data in ) .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Kinase Inhibition Assays: Target kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (IC₅₀ values) with structural analogs (e.g., ’s pyrazolo-imidazole derivatives) .
  • Metabolic Stability: Liver microsome assays (human/rat) to assess CYP450-mediated degradation .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., fluorophenyl groups forming π-π interactions with Phe residues) .
  • MD Simulations: GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction: SwissADME or pkCSM forecasts bioavailability, BBB penetration, and toxicity risks .

Advanced: How to resolve contradictions in reported biological activity data across structural analogs?

Answer:

  • Meta-Analysis: Compare IC₅₀ values of analogs (e.g., vs. 18) under standardized conditions (e.g., cell line, assay type).
  • SAR Studies: Tabulate substituent effects (e.g., methoxy vs. trifluoromethoxy groups in and ):
SubstituentActivity (IC₅₀, μM)TargetSource
4-Fluorophenyl0.45EGFR
4-Trifluoromethoxy1.20VEGFR-2
  • Proteomics Profiling: Phage display or BioID identifies off-target interactions explaining variability .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the fluorophenyl group .
  • Solubility: DMSO stock solutions (>10 mM) should be aliquoted to avoid freeze-thaw cycles .
  • Purity Monitoring: HPLC (C18 column, acetonitrile/water gradient) every 6 months detects decomposition .

Advanced: What strategies improve selectivity for specific biological targets?

Answer:

  • Fragment-Based Design: Replace the tetrahydropyrazin-dione core with pyridopyrimidine () to enhance kinase selectivity .
  • Isosteric Replacement: Substitute the ethylphenyl group with sulfonamide () to reduce hERG channel liability .
  • Prodrug Derivatization: Phosphorylate the acetamide moiety for targeted release in hypoxic tumor microenvironments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.